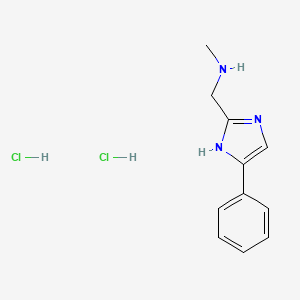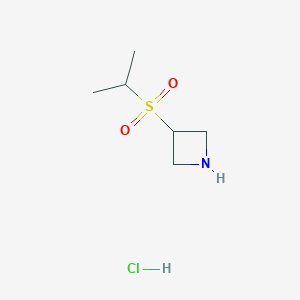
3-(Propane-2-sulfonyl)azetidine hydrochloride
Overview
Description
“3-(Propane-2-sulfonyl)azetidine hydrochloride” is a synthetic chemical compound with the chemical formula C6H13NO2S.HCl . This molecule is commonly referred to as PS47. It is a new class of bioactive molecule that has been found to have promising applications in neurology and immunology research.
Synthesis Analysis
Azetidines are synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other methods include the use of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the chemical formula C6H13NO2S.HCl . The IUPAC name for this compound is 3-(isopropylsulfonyl)azetidine hydrochloride .
Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Sulfonamides and Their Therapeutic Potential
Sulfonamides, including compounds like 3-(Propane-2-sulfonyl)azetidine hydrochloride, have been extensively studied for their pharmaceutical applications. These compounds exhibit a broad range of pharmacological properties due to their structural diversity, which has been leveraged for the discovery of new therapeutic agents. Over 150 FDA-approved sulfur (SVI)-based drugs are currently on the market, treating various diseases due to their antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, carbonic anhydrase inhibitory, antimalarial, anticancer, and other medicinal properties (Zhao et al., 2018).
Asymmetric Synthesis of N-heterocycles
The synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives, is crucial for developing many natural products and therapeutically relevant compounds. Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse N-heterocycles, underscoring the importance of sulfinamide-based compounds in asymmetric synthesis (Philip et al., 2020).
Biodegradation of Environmental Pollutants
The microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs), highlights the environmental significance of researching compounds like this compound. These studies offer insights into the biodegradability, microbial degradation pathways, and the environmental fate of sulfonamide derivatives, contributing to the understanding of their impact on environmental pollution and potential remediation strategies (Liu & Avendaño, 2013).
Development of N-sulfonyl Aminated Azines
N-sulfonylamino azinones have attracted significant interest due to their diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. The synthesis and biological evaluation of these compounds underscore their potential in medicinal chemistry, particularly as competitive AMPA receptor antagonists for treating neurological disorders like epilepsy and schizophrenia (Elgemeie et al., 2019).
Safety and Hazards
Future Directions
Azetidines have been the subject of recent advances in the field of organic synthesis and medicinal chemistry . They are used in drug discovery, polymerization, and as chiral templates . The future directions of “3-(Propane-2-sulfonyl)azetidine hydrochloride” could be aligned with these applications.
properties
IUPAC Name |
3-propan-2-ylsulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5(2)10(8,9)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGPWJDIDVUINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)
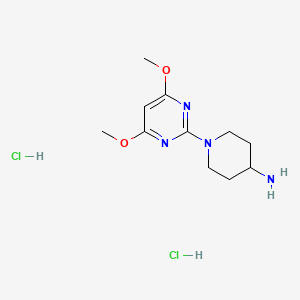
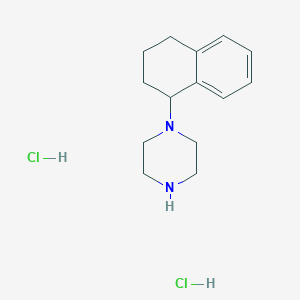
![3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1473376.png)

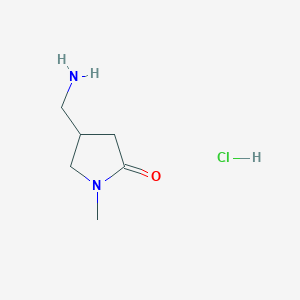
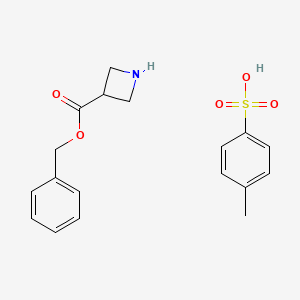
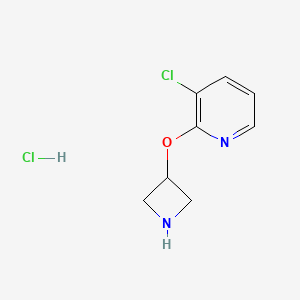
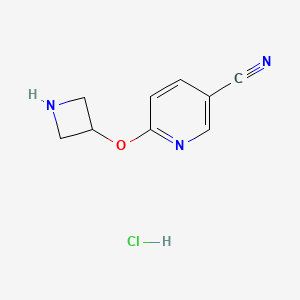
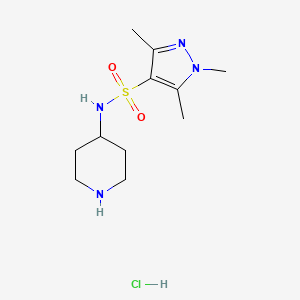
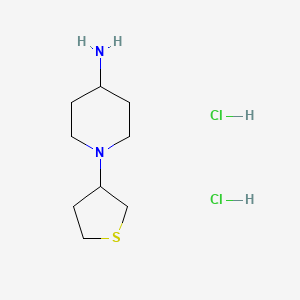
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473388.png)
